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Compound of Interest

Compound Name: T-0509

Cat. No.: B1681855 Get Quote

Disclaimer: The compound "T-0509" as specified in the topic query did not yield relevant search

results. Based on the context of cytokine release syndrome and T-cell engaging therapies, this

technical support center has been developed for AMG 509 (xaluritamig), a STEAP1-targeting

bispecific T-cell engager, as it is a likely intended subject of inquiry.

This resource is intended for researchers, scientists, and drug development professionals. The

following information is for guidance purposes and should be supplemented by a thorough

review of published literature and institutional protocols.

Frequently Asked Questions (FAQs)
Q1: What is AMG 509 (xaluritamig) and how does it work?

A1: AMG 509, also known as xaluritamig, is a bispecific T-cell engager (BiTE®) designed to

target Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1), a cell surface

antigen highly expressed in prostate cancer. It works by simultaneously binding to STEAP1 on

prostate cancer cells and the CD3 receptor on T-cells. This cross-linking activates the T-cells to

exert cytotoxic activity and eliminate the cancer cells.[1][2]

Q2: What is Cytokine Release Syndrome (CRS) and why is it associated with AMG 509?

A2: Cytokine Release Syndrome (CRS) is a systemic inflammatory response triggered by the

activation and proliferation of T-cells engaged by therapies like AMG 509.[3] The activated T-

cells release a cascade of inflammatory cytokines, leading to a wide range of symptoms, from
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mild, flu-like symptoms to severe, life-threatening conditions.[3][4] This is an on-target effect of

the therapy, indicating that the immune system is being activated as intended.

Q3: How common is CRS with AMG 509 and what is its typical severity?

A3: In a phase I clinical study of AMG 509 in patients with metastatic castration-resistant

prostate cancer (mCRPC), CRS was the most common treatment-related adverse event,

occurring in approximately 70-75% of patients.[5][6][7] Importantly, the majority of CRS events

were Grade 1 or 2, with only a small percentage of patients experiencing Grade 3 or higher

CRS.[8] Only 3% of patients discontinued the drug due to CRS.[9]

Q4: What are the common signs and symptoms of CRS to monitor for in our experiments?

A4: In preclinical models and clinical studies, the key signs and symptoms of CRS to monitor

for include:

Fever: Often the first sign.

Tachycardia (rapid heart rate)

Hypotension (low blood pressure)

Hypoxia (low oxygen levels)

General symptoms: Fatigue, myalgia (muscle pain), headache, and nausea.[4][6][7]

In a laboratory setting, this translates to monitoring for cellular stress markers and the profile of

secreted cytokines in the culture medium.

Q5: What strategies are used to manage CRS in a clinical setting with AMG 509?

A5: Several strategies have been implemented in clinical trials to mitigate and manage CRS

associated with AMG 509:

Step-up Dosing: This involves administering a lower initial dose followed by gradual dose

escalation to the target dose. This approach helps to temper the initial T-cell activation and

cytokine release.[7][8]
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Premedication: The use of corticosteroids and other agents before AMG 509 infusion can

help to dampen the inflammatory response.[8]

Supportive Care: This includes interventions like intravenous fluids and oxygen therapy.[4]

Anti-cytokine Therapy: For more severe CRS, medications that block specific cytokines, such

as the IL-6 receptor antagonist tocilizumab, may be administered.[5][10]
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Issue Potential Cause Recommended Action

High levels of cytotoxicity in

control cell lines (STEAP1-

negative) in vitro.

1. Non-specific T-cell

activation. 2. Contamination of

cell cultures. 3. Issues with the

experimental setup (e.g.,

reagent concentration).

1. Ensure the use of a well-

characterized control bispecific

antibody that does not target

an antigen on the cells. 2.

Perform routine mycoplasma

and endotoxin testing of cell

cultures. 3. Titrate the

concentration of AMG 509 and

effector cells to find the optimal

window of specific activity.

Variability in cytokine release

profiles between experimental

replicates.

1. Inconsistent effector-to-

target cell ratios. 2. Differences

in cell viability or activation

state at the start of the

experiment. 3. Pipetting errors.

1. Carefully count and plate

cells to ensure consistent E:T

ratios. 2. Use cells within a

consistent passage number

and ensure high viability

(>95%) before starting the

assay. 3. Use calibrated

pipettes and careful technique.

Unexpectedly severe CRS-like

symptoms in animal models at

low doses.

1. High tumor burden in the

animals. 2. Differences in the

cross-reactivity of AMG 509

with animal CD3. 3. Animal

model may be particularly

sensitive to cytokine storms.

1. Consider studies with

varying tumor burdens to

assess its impact on CRS

severity. 2. Confirm the binding

affinity and activity of AMG 509

against the CD3 of the animal

model being used. 3.

Implement a step-up dosing

regimen in the animal model.

Monitor animals closely for

signs of distress and have a

predefined plan for supportive

care or euthanasia.

Low or no T-cell activation and

cytotoxicity despite high

1. Suboptimal effector cells (T-

cells). 2. Issues with the AMG

509 reagent (e.g.,

1. Use freshly isolated and

activated T-cells for optimal

performance. 2. Ensure proper
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STEAP1 expression on target

cells.

degradation). 3. STEAP1

epitope masking or

inaccessibility.

storage and handling of the

AMG 509 antibody. Perform a

binding assay to confirm its

activity. 3. Confirm STEAP1

surface expression using flow

cytometry with a different anti-

STEAP1 antibody.

Data Presentation
Table 1: Clinical Safety and Efficacy of Xaluritamig (AMG 509) in mCRPC

Parameter Result Citation

Incidence of Cytokine Release

Syndrome (CRS)
72-75% [5][6][7]

Severity of CRS Primarily Grade 1 or 2 [8]

Discontinuation due to CRS 3% [9]

PSA50 Response Rate (≥50%

decline in PSA)
36-60% [5]

Objective Response Rate

(RECIST)
14-28% [5]

Median Radiographic

Progression-Free Survival

(rPFS)

7.7 months [5]

Median Overall Survival (OS) 17.7 months [5]

Experimental Protocols
Representative In Vitro T-cell Dependent Cellular
Cytotoxicity (TDCC) Assay
Objective: To determine the potency of AMG 509 in mediating T-cell killing of STEAP1-

expressing cancer cells.
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Materials:

Target Cells: A STEAP1-expressing prostate cancer cell line (e.g., LNCaP, C4-2B) and a

STEAP1-negative control cell line.

Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells.

AMG 509 (Xaluritamig)

Control Antibody: An isotype control bispecific antibody.

Cell Culture Medium: RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin.

Cytotoxicity Assay Kit: (e.g., LDH release assay, Calcein-AM release assay, or a luciferase-

based assay).

96-well cell culture plates.

Methodology:

Target Cell Preparation:

Culture STEAP1-positive and STEAP1-negative cells to 70-80% confluency.

Harvest cells and adjust the cell density to 1 x 10^5 cells/mL in culture medium.

Plate 100 µL of the target cell suspension (10,000 cells/well) into a 96-well plate.

Incubate for 4-6 hours to allow cells to adhere.

Effector Cell Preparation:

Isolate PBMCs or T-cells from healthy donor blood using Ficoll-Paque density gradient

centrifugation.

Wash the cells and resuspend in culture medium.

Count the cells and adjust the density to achieve the desired effector-to-target (E:T) ratio

(e.g., 10:1).
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Antibody Dilution:

Prepare a serial dilution of AMG 509 and the control antibody in culture medium.

Co-culture and Treatment:

Carefully remove the medium from the plated target cells.

Add 50 µL of the diluted antibodies to the respective wells.

Add 50 µL of the effector cell suspension to each well.

Include control wells:

Target cells only (spontaneous release).

Target cells with effector cells (background lysis).

Target cells with lysis buffer (maximum release).

Incubation:

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

Cytotoxicity Measurement:

Following incubation, measure cell lysis using your chosen cytotoxicity assay kit according

to the manufacturer's instructions.

Data Analysis:

Calculate the percentage of specific lysis for each antibody concentration using the

formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum

Release - Spontaneous Release)] * 100

Plot the percentage of specific lysis against the antibody concentration and determine the

EC50 value.
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Caption: Mechanism of action of AMG 509 (xaluritamig).
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Caption: Clinical workflow for managing CRS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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